molecular formula C11H10N2O B2840720 N-methylquinoline-2-carboxamide CAS No. 2632-42-0

N-methylquinoline-2-carboxamide

Cat. No. B2840720
CAS RN: 2632-42-0
M. Wt: 186.214
InChI Key: LUDPCCYFEZXZLI-UHFFFAOYSA-N
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Description

“N-methylquinoline-2-carboxamide” is a chemical compound with the molecular formula C11H10N2O . It is also known as "N-Methyl-2-quinolinecarboxamide" .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, a study discusses the synthesis of N-substituted quinoxaline-2-carboxamides . Another study presents a density functional calculation and first principle molecular dynamics study on a quinoline-2-carboxamide N-oxide .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using density functional theory and Car-Parrinello molecular dynamics . The study found that proton transfer phenomena do not occur in the investigated compound, and the bridge proton was localized to the donor site .

Scientific Research Applications

Application in Imaging and Visualization

N-methylquinoline-2-carboxamide derivatives have been explored for use in imaging, particularly with positron emission tomography (PET). For instance, certain quinoline-2-carboxamide derivatives were labeled with carbon-11 to potentially visualize peripheral benzodiazepine receptors in vivo. These radioligands showed promise for imaging in areas like the heart, lung, kidney, and brain, indicating their potential utility in diagnostic imaging and studying receptor distributions (Matarrese et al., 2001).

Role in Inflammatory Responses

A study investigating the anti-inflammatory effects of certain ligands, including 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, demonstrated their potential in treating inflammation. This research showed that pre-treatment with these ligands inhibited oedema formation, suggesting a possible application in treating inflammatory conditions (Torres et al., 1999).

Utility in Synthesis and Chemical Analysis

Several studies have explored the synthesis and chemical properties of this compound derivatives. For example, the synthesis of benzo-, pyrido-, thieno- and imidazo-fused N-hydroxy-4-oxopyrimidine-2-carboxylic acid derivatives, including this compound derivatives, has been reported. This research contributes to understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and material sciences (Bosch et al., 2011).

Potential in Drug Development

This compound derivatives have been studied for their potential therapeutic applications. For instance, research on the cytotoxic activity of certain derivatives against cancer cell lines suggests their potential utility in developing anticancer drugs (Bu et al., 2001). Another study investigated the anti-inflammatory activity of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides in mice and rats, highlighting their possible role in developing new anti-inflammatory medications (Collin et al., 2001).

Future Directions

While specific future directions for N-methylquinoline-2-carboxamide are not explicitly mentioned in the retrieved papers, research on related compounds suggests potential areas of interest, such as exploring carbohydrates for therapeutics and the synthesis of biologically and pharmaceutically active quinoline and its analogues .

properties

IUPAC Name

N-methylquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-12-11(14)10-7-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDPCCYFEZXZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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